N(2)-methyl-L-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

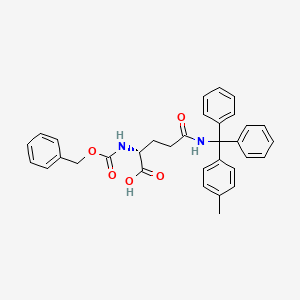

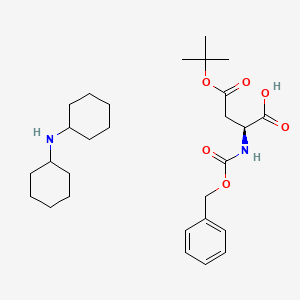

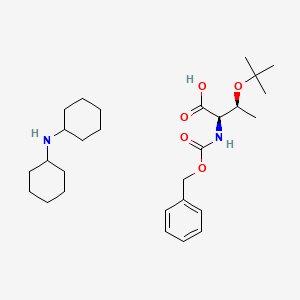

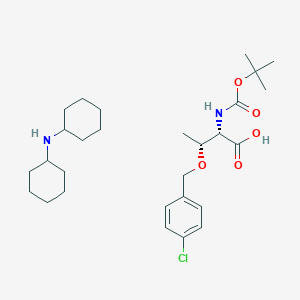

N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.

科学的研究の応用

Biomedical Research: Inhibitory Effects on Microorganisms

“N(2)-methyl-L-lysine” has been shown to inhibit the growth and sporulation of certain fungi, such as Penicillium chrysogenum . This suggests potential applications in studying microbial pathogenesis and developing antifungal strategies.

Proteomics: Post-Translational Modifications

This compound is a methylated form of the amino acid lysine, which is a post-translational modification observed in histones and other proteins. It plays a crucial role in regulating gene expression and is a significant area of study in proteomics .

Drug Development: Analogs and Derivatives

The structural modification of lysine to create “N(2)-methyl-L-lysine” can inform the design of drug analogs. Understanding its properties can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Material Science: Nanocrystal Synthesis

In the field of nanotechnology, “N(2)-methyl-L-lysine” could be used to modify the surface properties of nanocrystals. This can affect their solubility, stability, and interaction with biological systems, which is vital for applications like targeted drug delivery .

Chemical Synthesis: Chiral Building Blocks

As a chiral compound, “N(2)-methyl-L-lysine” serves as a building block in the synthesis of complex molecules. Its chirality is essential for creating substances with specific desired properties in synthetic chemistry .

Neuroscience: Neurotransmitter Studies

Methylated lysines, including “N(2)-methyl-L-lysine”, are of interest in neuroscience for their potential roles as neurotransmitters or neuromodulators. They could provide insights into brain function and neurological disorders .

特性

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)